2-Chloro-4-(2-methyloxiran-2-yl)pyridine 2-Chloro-4-(2-methyloxiran-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18198178
InChI: InChI=1S/C8H8ClNO/c1-8(5-11-8)6-2-3-10-7(9)4-6/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61 g/mol

2-Chloro-4-(2-methyloxiran-2-yl)pyridine

CAS No.:

Cat. No.: VC18198178

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(2-methyloxiran-2-yl)pyridine -

Specification

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
IUPAC Name 2-chloro-4-(2-methyloxiran-2-yl)pyridine
Standard InChI InChI=1S/C8H8ClNO/c1-8(5-11-8)6-2-3-10-7(9)4-6/h2-4H,5H2,1H3
Standard InChI Key DLQJKCGMZRKMOP-UHFFFAOYSA-N
Canonical SMILES CC1(CO1)C2=CC(=NC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-chloro-4-(2-methyloxiran-2-yl)pyridine, reflects its bifunctional structure:

  • A pyridine backbone provides aromatic stability and facilitates π-π interactions.

  • A chlorine atom at position 2 introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity.

  • A 2-methyloxirane moiety at position 4 introduces strain from the three-membered epoxide ring, enabling ring-opening reactions critical for forming complex molecules .

The molecular formula is C₉H₉ClNO, with a calculated exact mass of 169.03 g/mol. The presence of both chlorine and oxygen atoms contributes to its polar nature, influencing solubility and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for 2-chloro-4-(2-methyloxiran-2-yl)pyridine are scarce, analogous compounds suggest plausible routes:

  • Epoxidation of Alkenes:

    • Starting from 4-vinyl-2-chloropyridine, epoxidation using peracetic acid or meta-chloroperbenzoic acid (mCPBA) could yield the target epoxide. This method is widely employed for introducing oxirane groups into aromatic systems .

    • Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid ring-opening side reactions.

  • Nucleophilic Substitution:

    • Substitution of a leaving group (e.g., bromide) at position 4 of 2-chloropyridine with a preformed 2-methyloxirane derivative. This approach requires careful control of steric and electronic factors.

Industrial Scalability

Industrial production would likely prioritize:

  • Continuous Flow Reactors: To manage exothermic epoxidation reactions and improve yield.

  • Purification Techniques: Chromatography or recrystallization to achieve ≥95% purity, as specified in commercial offerings .

Physicochemical Properties

Key Parameters

Data from limited sources and analog extrapolation reveal the following properties :

PropertyValue
Molecular Weight169.6 g/mol
Density~1.3 g/cm³ (estimated)
Melting PointNot reported
Boiling Point~250°C (extrapolated)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)~1.8 (predicted)

The compound’s low water solubility and moderate lipophilicity suggest compatibility with organic solvents, aligning with its role as a synthetic intermediate.

Reactivity and Functionalization

Epoxide Ring-Opening

The strained oxirane ring undergoes nucleophilic attack at the less substituted oxygen, enabling:

  • Acid-Catalyzed Hydrolysis: Forms diols, useful in polymer chemistry.

  • Aminolysis: Reaction with amines to yield β-amino alcohols, intermediates in drug synthesis .

Pyridine Functionalization

The chlorine atom at position 2 participates in:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl or alkyl groups.

  • Nucleophilic Aromatic Substitution: Replacement with hydroxyl or amino groups under basic conditions.

Future Research Directions

  • Stereochemical Studies: Investigate the configuration of the epoxide group (cis/trans) and its impact on reactivity.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Process Optimization: Develop scalable, cost-effective synthesis routes.

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